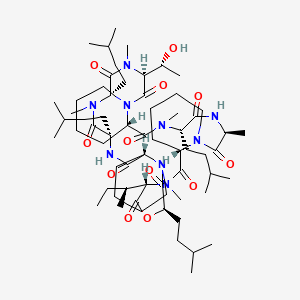
Decatransin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decatransin is a novel cyclic decadepsipeptide isolated from the fungus Chaetosphaeria tulasneorum. It has shown potent bioactivity on mammalian and yeast cells by inhibiting protein translocation at the Sec61/SecYEG translocon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decatransin is primarily isolated from natural sources, specifically the fungus Chaetosphaeria tulasneorum. The isolation process involves culturing the fungus and extracting the compound using organic solvents . Detailed synthetic routes for this compound have not been extensively documented, but its isolation from natural sources remains the primary method of preparation.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is typically produced in research laboratories through the cultivation of Chaetosphaeria tulasneorum and subsequent extraction and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Decatransin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different bioactivities and properties compared to the parent compound .
Aplicaciones Científicas De Investigación
Decatransin has a wide range of scientific research applications, including:
Mecanismo De Acción
Decatransin exerts its effects by inhibiting the Sec61/SecYEG translocon, a conserved protein-conducting channel involved in the translocation and insertion of proteins into the endoplasmic reticulum or plasma membrane . The compound binds to the translocon, preventing the translocation of nascent polypeptides and disrupting protein synthesis . This inhibition occurs independently of the translating ribosome, making this compound a unique inhibitor of protein translocation .
Comparación Con Compuestos Similares
Decatransin is similar to other translocation inhibitors, such as cotransin, apratoxin, ipomoeassin, and mycolactone . it has distinct properties that set it apart:
Propiedades
Fórmula molecular |
C63H109N9O12 |
|---|---|
Peso molecular |
1184.6 g/mol |
Nombre IUPAC |
(3R,6S,9S,16S,19S,22S,29S,32S,35S,38S)-6-[(2S)-butan-2-yl]-29-[(1R)-1-hydroxyethyl]-7,16,20,30,33-pentamethyl-3,19,32,35-tetrakis(3-methylbutyl)-4-oxa-1,7,14,17,20,27,30,33,36-nonazatetracyclo[36.4.0.09,14.022,27]dotetracontane-2,5,8,15,18,21,28,31,34,37-decone |
InChI |
InChI=1S/C63H109N9O12/c1-17-42(10)52-63(83)84-51(34-30-41(8)9)61(81)70-35-21-18-24-47(70)55(75)65-45(31-27-38(2)3)57(77)67(14)48(33-29-40(6)7)58(78)69(16)53(44(12)73)62(82)72-37-23-20-25-49(72)59(79)66(13)46(32-28-39(4)5)54(74)64-43(11)56(76)71-36-22-19-26-50(71)60(80)68(52)15/h38-53,73H,17-37H2,1-16H3,(H,64,74)(H,65,75)/t42-,43-,44+,45-,46-,47-,48-,49-,50-,51+,52-,53-/m0/s1 |
Clave InChI |
MKWDSBQRULFCIE-TYSZULMKSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N3CCCC[C@H]3C(=O)N([C@H](C(=O)N[C@H](C(=O)N4CCCC[C@H]4C(=O)N1C)C)CCC(C)C)C)[C@@H](C)O)C)CCC(C)C)C)CCC(C)C)CCC(C)C |
SMILES canónico |
CCC(C)C1C(=O)OC(C(=O)N2CCCCC2C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N3CCCCC3C(=O)N(C(C(=O)NC(C(=O)N4CCCCC4C(=O)N1C)C)CCC(C)C)C)C(C)O)C)CCC(C)C)C)CCC(C)C)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


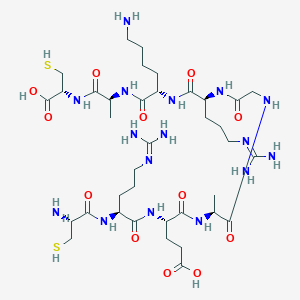
![N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide](/img/structure/B12403089.png)
![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)



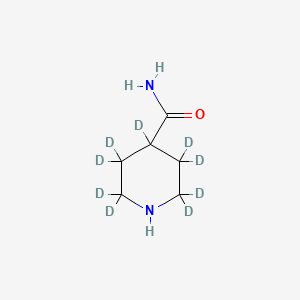
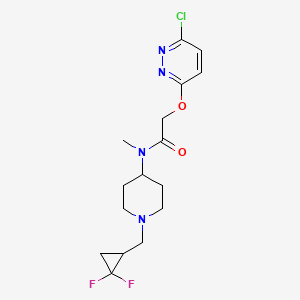
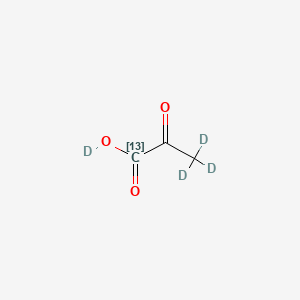
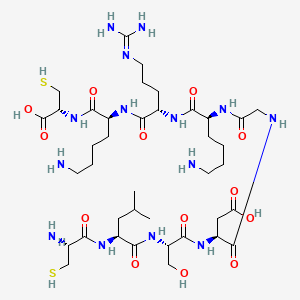

![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)

![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
